1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Overview
Description
“1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C40H54B4O8 and a molecular weight of 706.10 . It is commonly used as a monomer to synthesize COF materials .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene core with four side 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 785.4±60.0 °C and its density is predicted to be 1.15±0.1 g/cm3 .Scientific Research Applications
Thermal Neutron Detection
This compound is boron-rich, which makes it suitable for neutron detection . When blended with a fluorescent dopant in poly(vinyltoluene) matrices, it shows comparable scintillation light output and neutron capture as state-of-the-art commercial scintillators .
Development of Plastic Scintillators
The compound’s high boron content is beneficial for the development of plastic scintillators . These scintillators are polymer-based detector materials for gamma radiation, fast neutrons, and other charged particles .
Use in Metal-Organic Frameworks (MOFs)
Pyrene-based molecules, such as this one, have been used as substrates in the synthesis of molecules like nanographenes and metal cages . They have also been used in the development and synthesis of pyrene-based MOFs .
Use in Organic Light-Emitting Diodes (OLEDs)
The optical properties of pyrene have been exploited in different materials such as OLEDs due to its emission characteristics .
Use in Organic Photovoltaics (OPVs) and Solar Cells
The absorption properties of pyrene make it suitable for use in OPVs and solar cells .
Use in Covalent Organic Frameworks (COFs)
1,3,6,8-tetrakis (4-aminophenyl)pyrene, a derivative of the compound, is mainly investigated in COFs for its superb properties such as large surface area, high crystallinity, excellent stability, and good photoelectric activity .
Safety and Hazards
The safety symbols for this compound are GHS07 and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is the formation of covalent organic frameworks (COFs). It acts as a tetratopic bridging ligand in the synthesis of COFs .
Mode of Action
This compound interacts with its targets through polycondensation cross-coupling reactions to form COF networks . The boronic acid pinacolate ester side groups at the 1,3,6,8-positions of the pyrene core play a crucial role in these reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of COFs. These frameworks have applications in neutron detection, scintillator, and hydrogen evolution reactions (HERs) .
Pharmacokinetics
It’s known that the compound is mechanically ground fluorescence active but phosphorescence inactive .
Result of Action
The compound exhibits room temperature phosphorescence in air with mechanical force due to the good communication between singlet and triplet states from the efficient intermolecular electronic coupling in the dimer formed upon scratching . It also finds application in neutron detection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it exhibits room temperature phosphorescence in air with mechanical force . The stability and efficacy of the compound can also be affected by the conditions under which the COF formation reactions take place.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDPHZXHAGSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54B4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.